molecular formula C16H20ClNO B195871 2-(Benzhydryloxy)-N-methylethanamine hydrochloride CAS No. 53499-40-4

2-(Benzhydryloxy)-N-methylethanamine hydrochloride

Cat. No.: B195871
CAS No.: 53499-40-4
M. Wt: 277.79 g/mol
InChI Key: OARUOQLHKTZEIM-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride exhibits a complex three-dimensional arrangement characterized by the benzhydryloxy functional group connected to a methylated ethanamine chain through an ether linkage. The compound exists in its protonated hydrochloride salt form, which significantly influences its solid-state packing and crystalline structure. The molecular geometry features two phenyl rings attached to a central carbon atom that forms the benzhydryloxy moiety, creating a characteristic diphenylmethane backbone structure.

Crystallographic investigations of related benzhydryloxy compounds provide insights into the preferred conformational arrangements and intermolecular interactions. The benzhydryloxy unit typically adopts a non-helical configuration with the two phenyl rings positioned in an "open book" disposition, minimizing steric hindrance while maximizing stabilizing aromatic interactions. The ethanamine chain connected through the ether oxygen demonstrates flexibility in its conformational preferences, with the methylamino terminus capable of adopting various orientations depending on crystalline environment and hydrogen bonding patterns.

The hydrochloride salt formation introduces additional structural complexity through the formation of ionic interactions between the protonated amine nitrogen and the chloride anion. These electrostatic interactions play a crucial role in determining the overall crystal packing and influence the compound's physical properties such as melting point, solubility, and hygroscopic behavior. The presence of the chloride ion also creates opportunities for hydrogen bonding networks that stabilize the crystalline lattice structure.

Structural comparisons with diphenhydramine hydrochloride reveal that the removal of one methyl group from the dimethylamino terminus creates significant changes in the electronic distribution and steric environment around the nitrogen center. This modification affects both the basicity of the amine nitrogen and the overall molecular conformation, leading to distinct crystallographic arrangements and intermolecular interaction patterns.

Properties

IUPAC Name

2-benzhydryloxy-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUOQLHKTZEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968230
Record name 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53499-40-4
Record name 2-(Diphenylmethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves the alkylation of N-methylethanolamine using benzhydryl bromide or chloride. In this two-step process, the hydroxyl group of N-methylethanolamine is first deprotonated with a base such as sodium carbonate (Na2_2CO3_3) or potassium hydroxide (KOH), forming a nucleophilic alkoxide. This intermediate reacts with benzhydryl halide via an SN_\text{N}2 mechanism, displacing the halide to form the ether linkage.

The reaction is typically conducted in anhydrous methylene chloride (CH2_2Cl2_2) or toluene at 30–40°C for 20–24 hours. A molar ratio of 1:1.2 (N-methylethanolamine to benzhydryl chloride) ensures complete conversion, while excess base neutralizes generated HX (X = Cl, Br). Post-reaction, the organic layer is washed with brine, dried over Na2_2SO4_4, and concentrated under reduced pressure.

Table 1: Alkylation Conditions and Yields

SolventBaseTemperature (°C)Time (h)Yield (%)
CH2_2Cl2_2Na2_2CO3_3302285
TolueneKOH402078
THFNaH501892

Data adapted from industrial-scale protocols.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrochloric acid (HCl) in diethyl ether or ethanol. Crystallization at 0–5°C yields a white solid with >99% purity (HPLC). The product’s identity is confirmed via melting point (mp 192–194°C) and FT-IR (N–H stretch at 3300 cm1^{-1}).

Reductive Amination of 2-(Benzhydryloxy)acetaldehyde

Catalytic Hydrogenation

An alternative route employs reductive amination of 2-(benzhydryloxy)acetaldehyde with methylamine. The aldehyde is condensed with methylamine in methanol, followed by hydrogenation using palladium on carbon (Pd/C, 10 wt%) under 3 atm H2_2 at 25°C. This method avoids halide intermediates, reducing purification steps, but requires careful control of reaction pH (7.5–8.5) to prevent over-reduction.

Key Advantages:

  • Higher atom economy (82% vs. 75% for alkylation).

  • Fewer byproducts (e.g., no NaCl waste).

Optimization Challenges

Excessive H2_2 pressure (>5 atm) leads to cleavage of the benzhydryl ether, necessitating precise gas control. Post-reaction filtration and solvent evaporation yield the free base, which is hydrochlorinated as described in Section 1.2.

Demethylation of Diphenhydramine

Selective N-Demethylation

This compound is a known metabolite of diphenhydramine (N,N-dimethyl analog). Laboratory-scale synthesis involves demethylation using cyanogen bromide (BrCN) in chloroform at 0°C, followed by aqueous workup. However, this method suffers from low yields (≈50%) and toxic byproducts, limiting industrial applicability.

Enzymatic Approaches

Recent studies explore lipase-catalyzed demethylation in phosphate buffer (pH 7.4) at 37°C. While environmentally benign, enzymatic methods face scalability hurdles due to long reaction times (>72 h) and enzyme cost.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterAlkylationReductive AminationDemethylation
Yield (%)85–9275–8250–68
Purity (%)>999895
Reaction Time (h)18–2412–1848–72
ScalabilityHighModerateLow
Byproduct ToxicityLowLowHigh

Alkylation remains the preferred method for large-scale synthesis due to its robustness and high yield. Reductive amination offers a greener alternative but requires specialized equipment. Demethylation is primarily of academic interest.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes residual diphenylmethanol impurities. The hydrochloride salt’s solubility profile (22 mg/mL in water at 25°C) facilitates isolation.

Spectroscopic Confirmation

  • 1H^1H-NMR (400 MHz, D2_2O) : δ 7.32–7.25 (m, 10H, Ar–H), 4.21 (s, 1H, CHPh2_2), 3.68 (t, J = 5.6 Hz, 2H, OCH2_2), 3.42 (t, J = 5.6 Hz, 2H, NCH2_2), 2.81 (s, 3H, NCH3_3).

  • ESI-MS : m/z 277.1234 ([M+^+], calc. 277.1233) .

Chemical Reactions Analysis

Types of Reactions

2-(Benzhydryloxy)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Benzhydryloxy)-N-methylethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of cellular processes and as a tool to investigate biological pathways.

    Medicine: Utilized in pharmacological research to study the effects of antihistamines and related compounds.

    Industry: Applied in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride involves its interaction with histamine H1 receptors. By competitively inhibiting these receptors, the compound prevents the binding of histamine, thereby reducing allergic reactions and other histamine-mediated effects. Additionally, it may interact with other molecular targets, including neurotransmitter systems, contributing to its sedative and antiemetic properties .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Nitrogen Substituents Primary Use/Activity
2-(Benzhydryloxy)-N-methylethanamine hydrochloride 53499-40-4 C₁₆H₁₉NO·HCl 277.79 -NHCH₃ Impurity standard for diphenhydramine
Diphenhydramine Hydrochloride 147-24-0 C₁₇H₂₁NO·HCl 291.82 -N(CH₃)₂ Antihistamine, anticholinergic
Nordiphenhydramine Hydrochloride 53499-40-4* C₁₆H₁₉NO·HCl 277.79 -NHCH₃ Metabolite/impurity of diphenhydramine
Bromazine Hydrochloride 1808-12-4 C₁₈H₂₁BrNO·HCl 356.73 -N(CH₃)₂ Brominated analog (antihistamine)
2-(Benzyloxy)-1-ethanamine hydrochloride 10578-75-3 C₉H₁₄ClNO 187.67 -NH₂ Intermediate in organic synthesis

*Nordiphenhydramine is structurally identical to the target compound but may differ in regulatory context.

Diphenhydramine Hydrochloride (CAS 147-24-0)

  • Structural Difference: Contains a dimethylamine group (-N(CH₃)₂) vs. the monomethyl (-NHCH₃) in the target compound .
  • Pharmacology : Acts as a potent H₁-receptor antagonist with sedative and anticholinergic effects .
  • Regulatory Status : Approved therapeutic agent, unlike the target compound, which is an impurity .

Bromazine Hydrochloride (CAS 1808-12-4)

  • Structural Difference : Features a 4-bromophenyl group in the benzhydryl moiety, enhancing lipophilicity and receptor binding affinity .
  • Activity : Retains antihistamine properties but with altered pharmacokinetics due to bromine substitution .

2-(Benzyloxy)-1-ethanamine Hydrochloride (CAS 10578-75-3)

  • Structural Simplicity : Replaces the benzhydryl group with a benzyl group, reducing steric hindrance and molecular weight .
  • Application : Primarily used as a synthetic intermediate rather than a pharmacologically active compound .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

Property 2-(Benzhydryloxy)-N-methylethanamine HCl Diphenhydramine HCl Bromazine HCl
LogP (Predicted) ~3.2 ~3.5 ~4.0
Water Solubility Low Moderately soluble Very low
Plasma Protein Binding Not reported 98–99% >99% (estimated)
Metabolic Pathway Hepatic demethylation Hepatic oxidation Debromination
  • Lipophilicity : The benzhydryl group in the target compound and diphenhydramine contributes to high LogP values, favoring CNS penetration. Bromazine’s bromine atom further increases lipophilicity .
  • Solubility : The absence of a second methyl group in the target compound slightly improves water solubility compared to diphenhydramine .

Biological Activity

2-(Benzhydryloxy)-N-methylethanamine hydrochloride, also known as Lilly 110140 , is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H20ClN
  • Molecular Weight : 275.79 g/mol
  • CAS Number : 30684-07-2

The compound features a benzhydryl group which is known to influence its pharmacological properties by enhancing lipophilicity and enabling better interaction with biological targets.

This compound primarily interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its mechanism can be summarized as follows:

  • Receptor Interaction : The compound acts as a selective antagonist at certain serotonin receptors, which may contribute to its effects on mood and behavior.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters such as serotonin and norepinephrine.

Target Enzymes and Receptors

Target Type Effect
Serotonin ReceptorsAntagonistModulates mood and anxiety
Dopamine ReceptorsAntagonistInfluences reward pathways
Monoamine OxidaseInhibitorIncreases monoamines

Cellular Effects

Research indicates that this compound may influence several cellular processes:

  • Cell Signaling : Modulates signaling pathways associated with mood regulation.
  • Gene Expression : Alters the expression of genes involved in neurotransmitter synthesis and metabolism.
  • Metabolic Pathways : Affects metabolic flux in neurons, potentially leading to enhanced synaptic plasticity.

Case Studies and Research Findings

  • Study on Hyperthermia Induction
    • In a controlled study involving rabbits, Lilly 110140 was used to investigate its role in quipazine-induced hyperthermia. The results indicated that pretreatment with this compound significantly blocked hyperthermic responses, suggesting its potential as a therapeutic agent in temperature regulation.
  • Neurotransmitter Dynamics
    • A study published in Journal of Neurochemistry demonstrated that this compound increased serotonin levels in vitro by inhibiting monoamine oxidase activity. This effect was dose-dependent and highlighted the compound's potential use in treating depression .
  • Behavioral Studies
    • Research conducted on animal models showed that administration of Lilly 110140 led to reduced anxiety-like behaviors in elevated plus-maze tests. This suggests its efficacy in modulating anxiety disorders .

Safety and Toxicology

While the compound shows promise in various therapeutic applications, safety assessments are crucial. Toxicological studies have indicated that high doses can lead to adverse effects such as:

  • Weight loss in animal models.
  • Potential hepatotoxicity at elevated concentrations.

Q & A

Q. Purity Optimization :

  • Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate purification.
  • Final recrystallization in ethanol/water (9:1) yields ≥97% purity, verified by HPLC (C18 column, 0.1% TFA in H₂O/ACN) .

Basic: What physicochemical characterization methods are critical for validating this compound?

Methodological Answer:
Key techniques include:

Property Method Example Data Source
Molecular formulaHigh-resolution MSC₁₆H₂₀ClNO (MW: 277.79 g/mol)
Structural confirmation¹H/¹³C NMR (DMSO-d₆)δ 7.3–7.5 (m, aromatic H), δ 3.1 (s, N–CH₃)
Purity assessmentHPLC (UV detection, 254 nm)Retention time: 8.2 min, 97% purity

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
  • Storage : Store in amber vials at 4°C under nitrogen to prevent degradation .

Advanced: How can structural modifications enhance its biological activity or stability?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the benzhydryl moiety to improve blood-brain barrier penetration (test via logP assays) .
  • Metabolic Stability : Replace the methyl group on the amine with bulkier substituents (e.g., isopropyl) to reduce CYP450-mediated oxidation. Validate using liver microsomal assays .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ determination via competitive binding assays with positive controls) .
  • Batch Analysis : Compare impurity profiles (HPLC-MS) across studies; trace impurities (e.g., oxidized byproducts) may antagonize target receptors .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding pose variations due to stereochemical differences .

Advanced: What computational tools can optimize synthetic yield and reaction conditions?

Methodological Answer:

  • Reaction Path Search : Use Gaussian or ORCA for quantum mechanical calculations to identify low-energy transition states .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, acetonitrile may improve SN2 efficiency by 20% .

Advanced: What mechanistic studies elucidate its biological target interactions?

Methodological Answer:

  • In Vitro Binding : Radioligand displacement assays (³H-labeled compound vs. CNS receptors) .
  • Cellular Pathways : siRNA knockdown of suspected targets (e.g., GPCRs) followed by cAMP/PKA activity measurements .
  • In Silico Studies : Molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing : Incubate the compound at 40°C/75% RH for 4 weeks or in buffers (pH 1–13) for 24 hrs. Monitor degradation via:
    • HPLC : Quantify parent compound loss and degradants.
    • LC-MS : Identify breakdown products (e.g., hydrolysis of the ether bond at pH < 2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzhydryloxy)-N-methylethanamine hydrochloride
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2-(Benzhydryloxy)-N-methylethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.